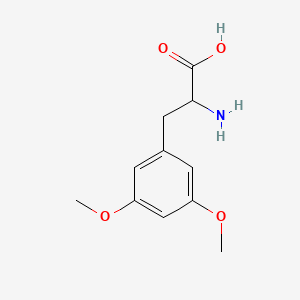

2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

CAS No.: 7636-27-3

Cat. No.: VC2624593

Molecular Formula: C11H15NO4

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7636-27-3 |

|---|---|

| Molecular Formula | C11H15NO4 |

| Molecular Weight | 225.24 g/mol |

| IUPAC Name | 2-amino-3-(3,5-dimethoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14/h3-4,6,10H,5,12H2,1-2H3,(H,13,14) |

| Standard InChI Key | RGJFWLUOTAIYGQ-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)CC(C(=O)O)N)OC |

| Canonical SMILES | COC1=CC(=CC(=C1)CC(C(=O)O)N)OC |

Introduction

Chemical Identity and Classification

Basic Identification

2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid belongs to the class of modified amino acids, specifically a derivative of phenylalanine. While this specific compound has limited documentation in the literature, it shares structural similarities with other dimethoxylated phenylalanine derivatives such as 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. The latter has a CID of 275285 in the PubChem database and is characterized by methoxy groups at positions 3 and 4 instead of 3 and 5 . This positional isomerism likely results in distinct physicochemical and biological properties between these compounds.

Structural Features

Based on its chemical name, this compound possesses a standard amino acid backbone with an alpha-amino group and a carboxylic acid functionality, coupled with a 3,5-dimethoxyphenyl substituent at the beta position. Unlike the 3,4-dimethoxy analog which possesses adjacent methoxy groups, the 3,5-dimethoxy pattern creates a symmetrical substitution pattern on the aromatic ring with potential implications for receptor binding and biological activity.

Physical and Chemical Properties

Molecular Characteristics

The molecular formula of 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid can be predicted as C11H15NO4, identical to its 3,4-dimethoxy isomer. Its theoretical molecular weight would be approximately 225.24 g/mol, matching that of the 3,4-dimethoxy analog . The compound features a chiral center at the alpha-carbon, suggesting the potential existence of both D and L enantiomers with distinct biological properties.

Structural Comparison with Related Compounds

Table 1: Comparative Analysis of Dimethoxyphenylalanine Derivatives

| Compound | Substitution Pattern | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid | 3,5-dimethoxy | C11H15NO4 | 225.24 (theoretical) | Symmetrical methoxy positioning |

| 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | 3,4-dimethoxy | C11H15NO4 | 225.24 | Adjacent methoxy groups |

| 2-Amino-3-(3,5-dimethylphenyl)propanoic acid | 3,5-dimethyl | C11H15NO2 | 193.24 | Methyl groups instead of methoxy |

The 3,5-dimethoxy substitution pattern would likely confer different electronic and steric properties compared to the 3,4-dimethoxy pattern, potentially affecting properties such as solubility, lipophilicity, and receptor interactions. While the 3,4-dimethoxy analog has adjacent methoxy groups that could participate in intramolecular hydrogen bonding, the 3,5-dimethoxy pattern creates a more symmetrical electron distribution around the aromatic ring .

Synthesis Methods

Azlactone-Based Approach

One potential synthetic route could involve the reaction of 3,5-dimethoxybenzaldehyde with hippuric acid in the presence of sodium acetate, followed by alkaline hydrolysis and subsequent reduction. This approach is analogous to the method described for the synthesis of 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, which involves the use of verapamil aldehyde (3,4-dimethoxybenzaldehyde) . The reaction sequence would likely involve:

-

Formation of an azlactone intermediate from 3,5-dimethoxybenzaldehyde and hippuric acid

-

Alkaline hydrolysis of the azlactone

-

Reduction to yield the desired amino acid

This approach offers the advantage of using commercially available and relatively non-toxic reagents .

Synthetic Challenges

The synthesis of 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid likely faces challenges similar to those documented for related compounds. These include:

-

The need for protection and deprotection of functional groups during multi-step syntheses

-

Control of stereochemistry to obtain either racemic mixtures or specific enantiomers

-

Potential side reactions affecting the methoxy groups under various reaction conditions

-

Purification challenges to obtain the compound with high purity

The choice of synthetic route would depend on factors such as desired scale, available starting materials, required stereochemical purity, and environmental considerations .

Biological Activity and Applications

Structure-Activity Relationships

Table 2: Hypothesized Structure-Activity Relationships for Dimethoxyphenylalanine Derivatives

| Structural Feature | Potential Effect on Activity |

|---|---|

| 3,5-Dimethoxy pattern | May enhance binding to specific receptor subtypes due to symmetrical electron distribution |

| Alpha-amino group | Essential for recognition by amino acid transporters and incorporation into peptides |

| Carboxylic acid moiety | Important for ionic interactions with receptor binding sites |

| Lipophilic aromatic ring | Contributes to membrane permeability and hydrophobic interactions |

The 3,5-dimethoxy substitution likely influences the compound's ability to interact with various biological targets through hydrogen bonding, π-π stacking, and van der Waals interactions. These interactions could potentially modulate neurological processes and affect neurotransmitter release and neuronal excitability, similar to related compounds.

Analytical Methods

Identification Techniques

Several analytical methods commonly used for amino acid derivatives can likely be applied to identify and characterize 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic patterns for the symmetrically substituted aromatic ring, methoxy groups, and amino acid backbone. The aromatic region would display a different pattern compared to the 3,4-dimethoxy analog due to the different substitution pattern.

-

Mass Spectrometry (MS): Would provide molecular weight confirmation and fragmentation patterns unique to the 3,5-dimethoxy substitution.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the carboxylic acid, amino group, and aromatic ring with methoxy substituents.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry would allow for separation, identification, and quantification of the compound. The retention time would differ from its isomers due to the unique substitution pattern.

Structural Confirmation

The structure of 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid could be confirmed using techniques similar to those employed for related compounds. The InChI and SMILES notations would provide standardized representations of its structure, and X-ray crystallography could offer definitive confirmation of the three-dimensional arrangement of atoms .

Current Research Status and Future Directions

Research Gaps

The current literature appears to contain limited specific information on 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, suggesting several research opportunities:

-

Development of efficient and stereoselective synthetic routes

-

Comprehensive characterization of physicochemical properties

-

Investigation of biological activities, including potential neurological effects

-

Exploration of structure-activity relationships through comparison with other dimethoxyphenylalanine derivatives

-

Evaluation of potential therapeutic applications based on its unique structural features

Pharmaceutical Applications

The compound could potentially serve as a building block for peptide-based drugs or as a pharmaceutical intermediate. Its unique substitution pattern might confer novel pharmacological properties worth investigating.

Biochemical Research

As a modified amino acid, it could serve as a valuable tool in biochemical research, potentially as a probe for studying amino acid transporters or as a building block for modified peptides with altered conformational properties.

Synthetic Chemistry

The compound could find applications in synthetic chemistry as a chiral building block or as a starting material for the synthesis of more complex molecules with the 3,5-dimethoxyphenyl moiety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume